Alogliptin Impurity 16: A Comprehensive Technical Guide
Alogliptin Impurity 16: A Comprehensive Technical Guide
An In-depth Exploration of the Chemical Structure, Formation, and Analytical Control of a Key Alogliptin Degradation Product
Authored by: A Senior Application Scientist
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of Alogliptin Impurity 16, a known degradation product of the dipeptidyl peptidase-4 (DPP-4) inhibitor, alogliptin. The guide elucidates the chemical structure of this impurity, explores its primary formation pathway via hydrolysis, and presents a comprehensive overview of the analytical methodologies required for its detection and quantification. By synthesizing information from peer-reviewed literature and established regulatory frameworks, this document serves as an essential resource for professionals engaged in the development, manufacturing, and quality control of alogliptin-containing drug products.
Introduction to Alogliptin and the Imperative of Impurity Profiling
Alogliptin is a potent and selective inhibitor of the DPP-4 enzyme, prescribed for the treatment of type 2 diabetes mellitus.[1] By preventing the degradation of incretin hormones, alogliptin enhances glucose-dependent insulin secretion and suppresses glucagon release, thereby improving glycemic control. As with any pharmaceutical agent, the purity of the active pharmaceutical ingredient (API) is paramount to its safety and efficacy. The presence of impurities, which can arise from the manufacturing process or degradation of the drug substance over time, can potentially impact the quality and safety of the final drug product.
Regulatory bodies, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the control of impurities in new drug substances, as outlined in the International Council for Harmonisation (ICH) Q3A guidelines.[2][3] These guidelines necessitate the identification and characterization of impurities present at levels above a certain threshold, and the implementation of appropriate control strategies. This guide focuses specifically on Alogliptin Impurity 16, providing the in-depth technical information required to understand and manage this particular impurity.
Unveiling the Chemical Identity of Alogliptin Impurity 16
Alogliptin Impurity 16 is a degradation product of alogliptin, characterized by the hydrolysis of the nitrile functional group to a carboxylic acid.
Chemical Name: (R)-2-((6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzoic acid[4][5]
Molecular Formula: C₁₈H₂₂N₄O₄[4]
Molecular Weight: 358.4 g/mol [4]
CAS Number: 2748587-69-9[4]
The structural difference between alogliptin and Impurity 16 is confined to the benzonitrile moiety, where the cyano group (-C≡N) is converted to a carboxylic acid group (-COOH). This transformation results in a molecule with altered polarity and potential changes in its physicochemical and pharmacological properties.
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| Alogliptin | [Insert Chemical Structure of Alogliptin] | C₁₈H₂₁N₅O₂ | 339.39 |
| Alogliptin Impurity 16 | [Insert Chemical Structure of Alogliptin Impurity 16] | C₁₈H₂₂N₄O₄ | 358.4 |
The Genesis of Impurity 16: A Hydrolytic Degradation Pathway
The formation of Alogliptin Impurity 16 is a direct consequence of the chemical instability of the nitrile group in the alogliptin molecule, particularly under hydrolytic conditions. Forced degradation studies of alogliptin benzoate have demonstrated its susceptibility to degradation under both acidic and alkaline stress.[6]
The conversion of a nitrile to a carboxylic acid is a classic organic reaction that can be catalyzed by either acid or base. In the context of alogliptin, the presence of acidic or alkaline excipients in a formulation, or exposure to environmental factors such as moisture, can facilitate this degradation over time.
Caption: Formation of Alogliptin Impurity 16 via hydrolysis.
Understanding this degradation pathway is critical for developing robust formulation strategies and appropriate storage conditions to minimize the formation of this impurity in the final drug product.
Analytical Control: A Stability-Indicating HPLC Method
The effective control of Alogliptin Impurity 16 relies on a validated, stability-indicating analytical method capable of separating it from the parent drug and other potential impurities. A comprehensive study by Zhou et al. (2014) details such a method, which was used to characterize 11 process-related and degradation impurities of alogliptin benzoate.[6] While the publication does not explicitly name "Impurity 16," it identifies two major degradation products under acidic and alkaline stress, one of which is highly likely to be the carboxylic acid derivative.[6]
Recommended Chromatographic Conditions
The following HPLC method, adapted from the work of Zhou et al., has been shown to be effective for the separation of alogliptin and its degradation products.[6]
| Parameter | Condition |
| Column | Kromasil C18 (250 × 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Perchloric acid in water (pH adjusted to 3.0 with triethylamine) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | A time-based gradient elution should be optimized to achieve separation. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Detection Wavelength | 277 nm |
| Injection Volume | 20 µL |
Experimental Protocol: Preparation of Solutions
Standard Solution:
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Accurately weigh and dissolve an appropriate amount of Alogliptin reference standard and Alogliptin Impurity 16 reference standard in a suitable diluent (e.g., a mixture of mobile phase A and B).
-
Perform serial dilutions to achieve the desired concentration for system suitability and quantitative analysis.
Sample Solution:
-
For drug substance analysis, accurately weigh and dissolve the alogliptin benzoate sample in the diluent to achieve a known concentration.
-
For drug product analysis, grind a representative number of tablets to a fine powder. Extract the drug with a suitable solvent, followed by dilution to the target concentration.
System Validation and Self-Validating Principles
The trustworthiness of any analytical method hinges on its validation. The described HPLC method should be validated according to ICH Q2(R1) guidelines, encompassing the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the resolution of the Impurity 16 peak from the alogliptin peak and other impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear relationship should be established over a range of concentrations.
-
Accuracy: The closeness of the test results to the true value. This can be assessed by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Caption: Workflow for analytical method development and validation.
Regulatory Perspective and Control Strategy
The control of Alogliptin Impurity 16 is governed by the principles outlined in the ICH Q3A(R2) guideline, "Impurities in New Drug Substances."[2][7] This guideline provides a framework for the reporting, identification, and qualification of impurities.
-
Reporting Threshold: A level above which an impurity must be reported in a regulatory submission.
-
Identification Threshold: A level above which the structure of an impurity must be determined.
-
Qualification Threshold: A level above which an impurity's biological safety must be established.
The specific limits for these thresholds are dependent on the maximum daily dose of the drug. For alogliptin, with a maximum daily dose of 25 mg, the identification threshold for an unknown impurity is typically 0.10% or 1.0 mg per day intake, whichever is lower. The qualification threshold is generally 0.15% or 1.0 mg per day intake.
As Alogliptin Impurity 16 is an identified degradation product, its acceptance criteria in the drug substance and drug product specifications should be justified based on data from stability studies and toxicological assessments, if necessary. The goal is to ensure that the level of this impurity is controlled within safe and acceptable limits throughout the shelf life of the product.
Conclusion
Alogliptin Impurity 16 is a critical quality attribute to monitor in the development and manufacturing of alogliptin-containing pharmaceuticals. Its formation through hydrolysis of the parent molecule underscores the importance of understanding the drug's degradation pathways. The implementation of a robust, validated, stability-indicating HPLC method is essential for the accurate quantification and control of this impurity. By adhering to the principles of scientific integrity and regulatory guidelines, drug developers can ensure the quality, safety, and efficacy of alogliptin for patients with type 2 diabetes.
References
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Zhou, Y., Zhou, W., Sun, L., Zou, Q., Wei, P., & Ouyang, P. (2014). Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method. Journal of Separation Science, 37(11), 1248–1255. [Link][6]
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European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances. [Link][2]
-
International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link][3]
-
Allmpus. (n.d.). Alogliptin Impurity 16. [Link]
-
International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link][7]
-
Aadhira Laboratories. (n.d.). Alogliptin Impurity 16. [Link]
-
Pharmaffiliates. (n.d.). (R)-2-((6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzoic Acid. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Alogliptin Benzoate?. [Link]
Sources
- 1. Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method. (2014) | Yuxia Zhou | 29 Citations [scispace.com]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. jpionline.org [jpionline.org]
- 4. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
